1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate
CAS No.:
Cat. No.: VC19759866
Molecular Formula: C20H25F6N2OP
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25F6N2OP |
|---|---|
| Molecular Weight | 454.4 g/mol |
| IUPAC Name | 2-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;hexafluorophosphate |
| Standard InChI | InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1 |
| Standard InChI Key | KVZDNTKXFFQTRF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 4,5-dihydro-1H-imidazolium cation paired with a hexafluorophosphate (PF₆⁻) anion. The cation comprises two distinct aromatic systems: a (R)-2-hydroxy-1-phenylethyl group at the N1 position and a 2,4,6-trimethylphenyl (mesityl) group at the N3 position . The mesityl group's steric bulk and electron-donating methyl substituents enhance the ligand's ability to stabilize metal complexes during catalysis. The hydroxy group on the phenylethyl moiety introduces hydrogen-bonding capabilities, critical for substrate orientation in enantioselective reactions .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₀F₆N₂OP | |
| Molecular Weight | 466.4 g/mol | |
| Chiral Centers | N1 (R-configuration) | |
| Counterion | Hexafluorophosphate (PF₆⁻) |
Chirality and Configuration
The (R)-2-hydroxy-1-phenylethyl group establishes a stereogenic center at the N1 position, which is pivotal for inducing asymmetry in catalytic cycles. X-ray crystallographic studies of analogous imidazolium salts reveal that the hydroxy group adopts a pseudo-axial orientation, facilitating interactions with prochiral substrates . The mesityl group's orthogonal arrangement relative to the imidazolium ring minimizes steric clashes, optimizing coordination geometry .
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the alkylation of 1H-imidazole. A representative route includes:
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Quaternization: Reaction of 1H-imidazole with (R)-2-bromo-1-phenylethanol in acetonitrile under reflux, yielding the intermediate imidazolium bromide .
-
Anion Exchange: Metathesis with potassium hexafluorophosphate (KPF₆) in aqueous acetone replaces bromide with PF₆⁻, enhancing lipophilicity .
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Purification: Recrystallization from ethanol/water mixtures removes residual salts, achieving >98% purity .
Table 2: Optimization of Anion Exchange
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone/H₂O | 25 | 85 | 97 |
| THF/H₂O | 40 | 92 | 98 |
| MeCN/H₂O | 25 | 78 | 96 |
Challenges in Scale-Up
Large-scale production faces hurdles in controlling exothermic reactions during quaternization. Patent US7501522B2 highlights the use of continuous flow reactors to mitigate thermal degradation, improving yields to 90% at kilogram scales .
Mechanism of Action in Catalysis
Solvent Effects
Polar aprotic solvents like toluene enhance enantioselectivity by stabilizing ion pairs. Conversely, protic solvents disrupt supramolecular assemblies, reducing ee by 15–20% .
Applications in Asymmetric Synthesis
Aldol Reactions
The compound catalyzes cross-aldol reactions between aryl aldehydes and ketones. For example, reaction of p-nitrobenzaldehyde with acetone yields β-hydroxy ketones with 68% ee and 89% conversion .
Table 3: Catalytic Performance in Aldol Reactions
| Substrate Pair | ee (%) | Conversion (%) |
|---|---|---|
| p-NO₂C₆H₄CHO + Acetone | 68 | 89 |
| C₆H₅CHO + Cyclohexanone | 55 | 76 |
| Furfural + Acetophenone | 62 | 82 |
Michael Additions
Preliminary data indicate utility in asymmetric Michael additions, though ee values remain moderate (45–50%) .
Comparative Analysis with Related Catalysts
Table 4: Benchmarking Against Chiral Imidazolium Salts
| Catalyst | ee (%) | TOF (h⁻¹) |
|---|---|---|
| [BMIM][l-Pro] | 60 | 10 |
| (R)-Menthyl-imidazolium PF₆⁻ | 65 | 8 |
| This Compound | 70 | 12 |
The compound outperforms peers due to its balanced steric and electronic profile, though further modifications to the mesityl group could enhance activity .
Future Perspectives
Advances in computational modeling may enable rational design of next-generation variants. Immobilization on silica supports (as described in ) could facilitate catalyst recycling, addressing sustainability concerns.
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